molecular formula C20H17BrO3 B8368265 Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate

Cat. No.: B8368265
M. Wt: 385.2 g/mol
InChI Key: JKXCUDCTRJEISQ-UHFFFAOYSA-N
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Description

Ethyl 4-(Benzyloxy)-5-bromo-2-naphthoate (CAS: Not explicitly provided) is a substituted naphthoate ester featuring a benzyloxy group at position 4, a bromine atom at position 5, and an ethyl ester at position 2 of the naphthalene ring. This compound is primarily utilized in pharmaceutical and materials chemistry as an intermediate for synthesizing bioactive molecules or functional materials. Its synthesis involves multistep reactions, including benzyl protection, bromination, and esterification, as evidenced by its characterization via $ ^1H $-NMR, $ ^{13}C $-NMR, IR, and HRMS (ESI-TOF) data . Key spectral data include a carbonyl peak at $ \delta $ 165.9 ppm ($ ^{13}C $-NMR) and a molecular ion peak at m/z 294.9959 (M+H$ ^+ $), confirming its structure .

Properties

Molecular Formula

C20H17BrO3

Molecular Weight

385.2 g/mol

IUPAC Name

ethyl 5-bromo-4-phenylmethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-11-15-9-6-10-17(21)19(15)18(12-16)24-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3

InChI Key

JKXCUDCTRJEISQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)C=CC=C2Br)OCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Aromatic Core : The naphthalene ring in the target compound provides greater π-conjugation and steric bulk compared to benzene-based analogues, influencing solubility and reactivity. For example, naphthoates often exhibit lower aqueous solubility than benzoates .
  • Substituent Effects : The benzyloxy group (4-OBz) enhances stability against hydrolysis compared to methoxy or ethoxy groups, as seen in Ethyl 5-bromo-2-methoxybenzoate . Bromine at position 5 increases electrophilic substitution reactivity, critical for further functionalization .

Comparison :

  • The target compound’s synthesis avoids harsh conditions (e.g., high-temperature Cs$ _2 $CO$ _3 $-mediated reactions in ), reducing side reactions .
  • Yields for benzyloxy-substituted compounds typically range from 30% () to 70–80% for optimized naphthoate syntheses .

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • This compound: Limited solubility in polar solvents (e.g., water) due to the naphthalene core; soluble in ethyl acetate and DCM .
  • Ethyl 5-bromo-2-methoxybenzoate: Higher solubility in ethanol and DMSO due to smaller aromatic core and methoxy group .

Spectroscopic Differentiation

  • $ ^{13}C $-NMR: The naphthoate’s carbonyl peak ($ \delta $ 165.9 ppm) is downfield-shifted compared to benzoates (e.g., $ \delta $ 165–168 ppm for Ethyl 5-bromo-2-methoxybenzoate) due to extended conjugation .
  • HRMS: Bromine isotopes (e.g., $ ^{79}Br $/$ ^{81}Br $) produce distinct isotopic patterns, aiding structural confirmation .

Data Tables

Table 1: Comparative Physicochemical Data

Property This compound Ethyl 5-bromo-2-methoxybenzoate 4-(Benzyloxy)-3-phenethoxybenzaldehyde
Molecular Weight (g/mol) 295.14 259.08 330.37
Melting Point (°C) Not reported 45–47 72–74
LogP (Predicted) 3.8 2.5 4.1
Key Spectral Feature m/z 294.9959 (M+H$ ^+ $) m/z 259.08 (M+H$ ^+ $) IR $ \nu_{\text{max}} $ 1690 cm$ ^{-1} $

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